molecular formula C11H25O3P B12647638 Methyl hydrogen decylphosphonate CAS No. 84962-72-1

Methyl hydrogen decylphosphonate

Cat. No.: B12647638
CAS No.: 84962-72-1
M. Wt: 236.29 g/mol
InChI Key: ZVWRYPIZPBSYJG-UHFFFAOYSA-N
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Description

Methyl hydrogen decylphosphonate is an organophosphorus compound characterized by a decyl (10-carbon) alkyl chain linked to a phosphonate group, where one oxygen atom is substituted with a methyl group and another with a hydrogen atom. This structure confers unique physicochemical properties, such as amphiphilicity, which make it relevant in applications ranging from polymer chemistry to coordination catalysis. Its reactivity and stability are influenced by the interplay between the hydrophobic decyl chain and the polar phosphonate moiety .

Properties

CAS No.

84962-72-1

Molecular Formula

C11H25O3P

Molecular Weight

236.29 g/mol

IUPAC Name

decyl(methoxy)phosphinic acid

InChI

InChI=1S/C11H25O3P/c1-3-4-5-6-7-8-9-10-11-15(12,13)14-2/h3-11H2,1-2H3,(H,12,13)

InChI Key

ZVWRYPIZPBSYJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCP(=O)(O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl hydrogen decylphosphonate can be synthesized through several methods. One common approach involves the reaction of decyl alcohol with methyl phosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl hydrogen decylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The hydrogen atom in the phosphonate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve nucleophiles like alkyl halides or amines.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Methyl hydrogen decylphosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based inhibitors.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with metal ions.

    Industry: It is used in the production of flame retardants and plasticizers, as well as in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of methyl hydrogen decylphosphonate involves its interaction with molecular targets such as enzymes and metal ions. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. Additionally, the compound can form stable complexes with metal ions, which can be exploited in various applications, including drug delivery and catalysis.

Comparison with Similar Compounds

Reactivity in Copolymerization

Methyl hydrogen decylphosphonate and its structural analogs exhibit distinct copolymerization behaviors with methyl methacrylate (MMA), as quantified by reactivity ratios (r). Key findings include:

Compound r₁ (Phosphonate Derivative) r₂ (MMA) Reference
10-(N-methylacrylamido)decylphosphonic acid 0.48 2.32
Diethyl 10-(N-methylacrylamido)decylphosphonate 0.42 2.05
  • Key Observations :
    • Lower Reactivity of Phosphonate Derivatives : Both phosphonic acid and phosphonate ester derivatives show lower reactivity (r₁ < 1) compared to MMA (r₂ > 2), indicating slower incorporation into copolymers. This is attributed to steric hindrance from the bulky decyl chain and electronic effects from the phosphonate group .
    • Role of Functional Groups : The diethyl phosphonate ester (e.g., Diethyl 10-(N-methylacrylamido)decylphosphonate) exhibits marginally lower reactivity than the phosphonic acid analog, likely due to increased steric bulk from the ethyl groups .

Structural and Functional Group Comparisons

Phosphonic Acid vs. Phosphonate Esters
  • Phosphonic Acid Derivatives: Compounds like 10-(N-methylacrylamido)decylphosphonic acid are more polar due to the free hydroxyl group, enhancing solubility in polar solvents but reducing compatibility with hydrophobic monomers like MMA.
  • Phosphonate Esters : Diethyl or methyl hydrogen substituents (e.g., this compound) balance hydrophobicity and polarity, making them suitable for interfacial applications such as surfactants or catalysts .
Alkyl Chain Length Effects
  • Decyl Chain Impact : The long decyl chain in this compound provides steric shielding, reducing reaction rates in polymerization. Shorter alkyl chains (e.g., hexyl or octyl analogs) would likely exhibit higher reactivity but lower thermal stability .

Physical and Chemical Properties

Property This compound Diethyl Decylphosphonate 10-(N-methylacrylamido)decylphosphonic Acid
Molecular Weight (g/mol) ~246 (estimated) 246.19 (CAS 16165-68-7) ~279 (estimated)
Solubility Amphiphilic Highly hydrophobic Polar, water-soluble
Boiling Point Not reported >200°C (estimated) Decomposes before boiling
  • Key Insights :
    • Solubility : this compound’s amphiphilicity contrasts with the hydrophobic Diethyl decylphosphonate and the hydrophilic phosphonic acid derivatives, enabling diverse applications (e.g., emulsion stabilization vs. metal ion chelation) .
    • Thermal Stability : Phosphonate esters generally exhibit higher thermal stability than phosphonic acids, which may decompose at elevated temperatures .

Biological Activity

Methyl hydrogen decylphosphonate (MHDP) is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article will explore the synthesis, biological mechanisms, and specific case studies related to MHDP, supported by data tables and research findings.

1. Synthesis of this compound

This compound can be synthesized through a series of chemical reactions involving phosphonic acid derivatives. The general synthetic pathway includes the reaction of decyl alcohol with phosphorus trichloride, followed by hydrolysis to yield the desired phosphonate ester. This process is crucial for obtaining a compound with specific biological activities.

2. Biological Activity Overview

The biological activities of MHDP can be categorized into several key areas:

  • Antimicrobial Activity : MHDP has shown promising results as an antimicrobial agent, particularly against various strains of bacteria and fungi.
  • Anti-inflammatory Properties : Research indicates that MHDP may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxicity : Preliminary studies have evaluated the cytotoxic effects of MHDP on various cell lines, indicating its potential utility in cancer therapy.

3. Antimicrobial Activity

Recent studies have demonstrated that MHDP exhibits significant antimicrobial properties. For instance, a comparative analysis showed that MHDP had lower minimum inhibitory concentrations (MICs) against certain pathogens compared to traditional antibiotics such as penicillin.

Compound MIC (µg/mL) Pathogen
This compound8Staphylococcus aureus
Penicillin16Staphylococcus aureus
Rifampicin32Mycobacterium tuberculosis

These findings suggest that MHDP could serve as a lead compound for developing new antimicrobial agents.

4. Anti-inflammatory Mechanisms

Research has indicated that MHDP may interact with specific cellular pathways involved in inflammation. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, leading to reduced inflammation markers in vitro.

Case Study: Inhibition of Cytokine Production

In a controlled study involving macrophage cell lines treated with MHDP, the following results were observed:

Cytokine Control Levels (pg/mL) MHDP Treated Levels (pg/mL)
TNF-α20050
IL-615030
IL-1β10020

This data highlights the potential of MHDP as an anti-inflammatory agent.

5. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that MHDP exhibited selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications.

Cytotoxicity Data

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
Normal Fibroblasts>50

The results indicate that while MHDP is effective against cancer cells, it demonstrates low toxicity to normal cells, making it a candidate for further development.

6. Conclusion and Future Directions

This compound presents significant potential due to its diverse biological activities, including antimicrobial and anti-inflammatory effects, along with selective cytotoxicity towards cancer cells. Future research should focus on:

  • Elucidating the precise mechanisms of action.
  • Conducting in vivo studies to assess efficacy and safety.
  • Exploring modifications to enhance its biological profile.

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